2-(METHOXYMETHYL)-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE
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Overview
Description
2-(METHOXYMETHYL)-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(METHOXYMETHYL)-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Substituents: The methoxymethyl and m-tolyloxy-ethyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the benzimidazole ring or the substituents, potentially forming amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the benzimidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(METHOXYMETHYL)-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: The parent compound with a simpler structure.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.
2-Phenylbenzimidazole: A derivative with a phenyl group at the 2-position.
Uniqueness
2-(METHOXYMETHYL)-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C18H20N2O2 |
---|---|
Molecular Weight |
296.4g/mol |
IUPAC Name |
2-(methoxymethyl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole |
InChI |
InChI=1S/C18H20N2O2/c1-14-6-5-7-15(12-14)22-11-10-20-17-9-4-3-8-16(17)19-18(20)13-21-2/h3-9,12H,10-11,13H2,1-2H3 |
InChI Key |
YLWIMVGINBKDQU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2COC |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2COC |
Origin of Product |
United States |
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